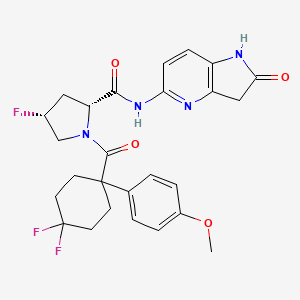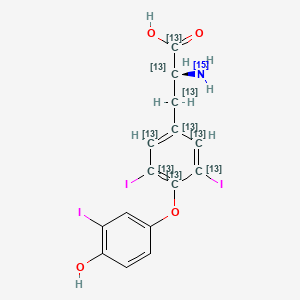
Liothyronine-13C9,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Liothyronine-13C9,15N, also known as Triiodothyronine-13C9,15N, is a stable isotope-labeled form of liothyronine. Liothyronine is an active thyroid hormone that plays a crucial role in regulating metabolism, growth, and development. The stable isotopes carbon-13 and nitrogen-15 are incorporated into the molecular structure of liothyronine, making it useful for various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Liothyronine-13C9,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the liothyronine molecule. This process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the successful incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced chemical synthesis techniques to achieve the desired isotopic labeling. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Liothyronine-13C9,15N undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield reduced forms of liothyronine .
Wissenschaftliche Forschungsanwendungen
Liothyronine-13C9,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways involving thyroid hormones.
Biology: Employed in studies of thyroid hormone receptor interactions and their effects on cellular processes.
Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of thyroid hormones in the body.
Industry: Applied in the development of new diagnostic tools and therapeutic agents targeting thyroid-related disorders .
Wirkmechanismus
Liothyronine-13C9,15N exerts its effects by mimicking the action of natural liothyronine. It binds to thyroid hormone receptors (TRα and TRβ) in the nucleus of target cells, leading to the activation of specific genes involved in metabolism, growth, and development. This binding controls DNA transcription and protein synthesis, resulting in the physiological effects of thyroid hormones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levothyroxine-13C9,15N: Another stable isotope-labeled thyroid hormone used in similar research applications.
L-Tyrosine-13C9,15N: A stable isotope-labeled amino acid used in metabolic studies and protein quantification.
Uniqueness
Liothyronine-13C9,15N is unique due to its specific isotopic labeling, which allows for precise tracking and quantification in metabolic studies. Its high affinity for thyroid hormone receptors makes it a valuable tool for investigating thyroid hormone-related pathways and developing new therapeutic agents .
Eigenschaften
Molekularformel |
C15H12I3NO4 |
|---|---|
Molekulargewicht |
660.90 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i3+1,4+1,5+1,7+1,10+1,11+1,12+1,14+1,15+1,19+1 |
InChI-Schlüssel |
AUYYCJSJGJYCDS-NUJJHJONSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)[13CH2][13C@@H]([13C](=O)O)[15NH2])I)I)O |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)
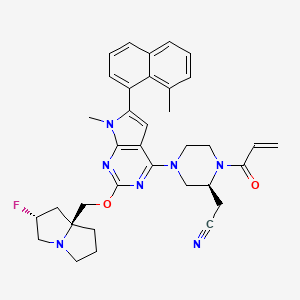
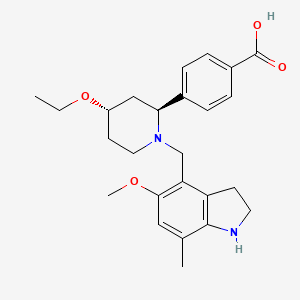
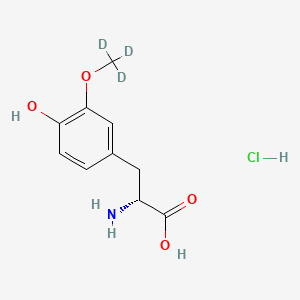
![benzyl N-[(2S)-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]hexan-2-yl]carbamate](/img/structure/B15140393.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15140397.png)
![3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate](/img/structure/B15140402.png)
![(4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one](/img/structure/B15140417.png)
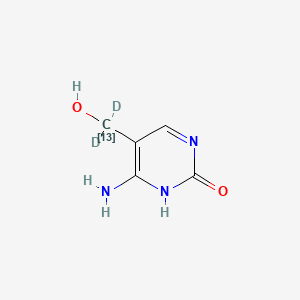
![(2S)-1-[(2S)-1-(4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B15140423.png)
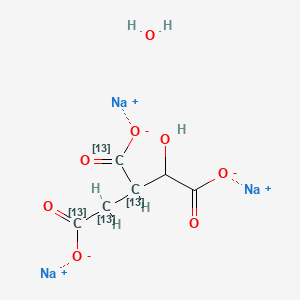
![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol](/img/structure/B15140432.png)
